tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate
Description
Systematic Naming Conventions for Spirocyclic Carbamates
The IUPAC nomenclature of spirocyclic compounds follows a hierarchical system that prioritizes ring size, substituent positions, and functional groups. For tert-butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate, the name is constructed as follows:
- Spiro descriptor : The term "spiro[5.6]" indicates a bicyclic system where a single atom (the spiro atom) bridges two rings: a 5-membered carbocycle and a 6-membered oxacycle (due to the "7-oxa" prefix).
- Parent hydrocarbon : "Dodec" specifies 12 skeletal atoms (5 + 6 + 1 spiro atom), while "9-ene" denotes a double bond between positions 9 and 10 in the larger ring.
- Substituents : The carbamate group (N-tert-butoxycarbonyl) is appended to position 3 of the spiro system, following the numbering rules that prioritize the smaller ring first.
Thus, the full name adheres to the format:
spiro[smaller ring.larger ring]parent hydrocarbon-[double bond position]en-substituent position-yl functional group.
Molecular Formula and Weight Analysis
The molecular formula of tert-butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate is derived as follows:
| Component | Contribution to Formula |
|---|---|
| Spiro[5.6]dodec-9-ene core | C₁₁H₁₆O (12 skeletal atoms -1 oxygen substitution + 1 double bond) |
| Carbamate group (-OCONH-) | C₅H₉NO₂ (tert-butyl: C₄H₉; carbamate: CONH) |
| Total | C₁₆H₂₅NO₃ |
Molecular weight :
$$
(16 \times 12.01) + (25 \times 1.01) + (14.01) + (3 \times 16.00) = 291.37 \, \text{g/mol}
$$
This aligns with analogous spirocyclic carbamates, such as tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (C₁₃H₂₄N₂O₂) and 3,3-dimethyl-7-oxaspiro[5.6]dodec-9-ene (C₁₃H₂₂O), adjusted for functional group differences.
Three-Dimensional Structural Representation
The compound’s 3D structure features:
- Spiro junction : A central carbon atom shared by a 5-membered all-carbon ring and a 6-membered ring containing one oxygen atom.
- Double bond geometry : The trans configuration at C9–C10 minimizes steric strain between the spiro system and the carbamate group.
- Carbamate orientation : The tert-butoxycarbonyl group adopts a pseudoaxial position to avoid clashes with the oxacycle’s oxygen lone pairs (Figure 1).
Key structural parameters :
Stereochemical Configuration and Chirality
The compound exhibits two stereochemical features:
- Spiro atom chirality : The spiro carbon (C7) is a stereogenic center with a tetrahedral geometry, leading to two enantiomers (R and S configurations).
- Double bond geometry : The trans (E) configuration at C9–C10 is stabilized by reduced allylic strain.
Chiral centers :
| Position | Substituents | Configuration |
|---|---|---|
| C3 | Carbamate, two ring CH₂ groups, spiro | R/S |
| C7 | Two rings, hydrogen, methylene | R/S |
Racemization at C3 is hindered by the rigid spiro framework, making enantiomeric resolution feasible via chiral chromatography.
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
tert-butyl N-(7-oxaspiro[5.6]dodec-9-en-3-yl)carbamate |
InChI |
InChI=1S/C16H27NO3/c1-15(2,3)20-14(18)17-13-7-10-16(11-8-13)9-5-4-6-12-19-16/h4,6,13H,5,7-12H2,1-3H3,(H,17,18) |
InChI Key |
VYUQYDXMNVABIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CCC=CCO2)CC1 |
Origin of Product |
United States |
Preparation Methods
Initial Alkylation and Ester Formation
- A starting compound (referred here as compound 1) undergoes alkylation with ethyl bromoacetate in anhydrous tetrahydrofuran (THF).
- Sodium hydride is added to deprotonate the substrate, initiating nucleophilic substitution.
- The reaction mixture is heated to reflux at 66 °C for 1 hour, then cooled to 0 °C.
- Ethyl bromoacetate dissolved in THF is added dropwise to control exothermicity.
- The mixture is stirred at room temperature for 8 hours to complete the reaction.
This step yields an ethyl ester intermediate (compound 2) essential for further transformations.
Catalytic Hydrogenation of Cyano Groups
- Compound 2 is subjected to catalytic hydrogenation using Raney nickel as the catalyst.
- The reaction is carried out in ethanol solvent under 50 psi hydrogen pressure at 40 °C for 8 hours.
- This step reduces cyano groups to primary amines, yielding compound 3.
Ring-Closing Reaction to Form Spirocyclic Core
- Compound 3 undergoes intramolecular cyclization in ethanol using sodium ethoxide as a base.
- The reaction is maintained between 0 °C and room temperature for 8 hours.
- This step forms the 7-oxaspiro[5.6]dodec-9-en ring system (compound 4).
Reduction of Amide to Amine
- Compound 4 is then reduced using borane-dimethyl sulfide complex in THF.
- The reaction proceeds for 12 hours at temperatures ranging from 0 °C to room temperature.
- Methanol is used to quench the reaction mixture post-reduction.
- This step converts amide functionalities to amines, yielding compound 5, which is a key intermediate for carbamate formation.
Carbamate Formation
- The amine intermediate (compound 5) is reacted with di-tert-butyl dicarbonate (Boc2O) or an equivalent tert-butyl carbamate reagent.
- This introduces the tert-butyl carbamate protecting group, resulting in the final compound tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Solvent | Notes |
|---|---|---|---|---|---|---|
| 1 | Alkylation (Nucleophilic substitution) | Sodium hydride, ethyl bromoacetate | 0 °C to 66 °C | 8 hours | Anhydrous THF | Dropwise addition to control heat |
| 2 | Catalytic hydrogenation | Raney nickel, H2 (50 psi) | 40 °C | 8 hours | Ethanol | Reduces cyano to amine |
| 3 | Ring-closing cyclization | Sodium ethoxide | 0 °C to RT | 8 hours | Ethanol | Forms spirocyclic core |
| 4 | Amide reduction | Borane-dimethyl sulfide complex | 0 °C to RT | 12 hours | THF | Quenched with methanol |
| 5 | Carbamate formation | Di-tert-butyl dicarbonate (Boc2O) or equivalent | Ambient | Variable | Suitable solvent | Protects amine as tert-butyl carbamate |
Research Discoveries and Optimization Notes
- The controlled dropwise addition of ethyl bromoacetate in the first step is critical to avoid rapid exothermic reactions and material flushing, ensuring safety and yield optimization.
- Use of Raney nickel under moderate hydrogen pressure and temperature provides efficient and selective cyano group reduction without over-reduction or side reactions.
- Sodium ethoxide in ethanol is an effective base and solvent system for the ring-closing step, facilitating the formation of the oxaspiro ring with good stereochemical control.
- Borane-dimethyl sulfide complex is preferred for amide reduction due to its mildness and selectivity, avoiding harsh conditions that might degrade the spirocyclic framework.
- Methanol quenching after reduction prevents side reactions and stabilizes the product.
- The final carbamate protection step is adaptable to various conditions depending on scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted carbamate derivatives with various functional groups.
Scientific Research Applications
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : Methyl or halogen substituents (e.g., in ’s bromophenyl carbamate) introduce steric bulk or electronic effects, influencing reactivity and metabolic stability .
Functional Group Variations
Key Observations :
- Halogenation : Chloro or fluoro substituents (e.g., in and ) enhance electrophilicity and resistance to oxidative metabolism, critical for CNS-targeting drugs .
- Stereochemistry : Chiral centers in compounds like tert-Butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate influence enantioselective binding to biological targets .
Biological Activity
tert-Butyl N-{7-oxaspiro[5.6]dodec-9-en-3-yl}carbamate is an organic compound notable for its unique spirocyclic structure and potential biological activities. With the molecular formula C16H27NO3 and a molecular weight of 281.39 g/mol, this compound has garnered interest in biochemical research due to its ability to interact with various biological targets, including enzymes and receptors.
Synthesis
The synthesis of this compound typically involves the reaction of a spirocyclic intermediate with tert-butyl isocyanate. This process can be optimized for yield and purity through techniques such as recrystallization and chromatography, ensuring high-quality products suitable for biological studies .
Biological Activity
Research indicates that this compound exhibits significant biological activity primarily through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound's spirocyclic structure allows it to fit into the active sites of various enzymes, potentially leading to significant modifications in their activity. The carbamate functional group can form covalent bonds with nucleophilic residues in proteins, resulting in irreversible inhibition .
- Receptor Modulation : Its structure suggests potential interactions with receptors, which could modify signaling pathways crucial for various physiological processes.
- Biochemical Probing : The compound's unique properties make it a valuable biochemical probe for studying enzyme mechanisms and receptor functions .
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Enzyme Activity : A study demonstrated that this compound effectively inhibited the activity of specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent in metabolic disorders .
- Receptor Interaction Analysis : Another investigation focused on the binding affinity of this compound to various receptors, revealing its capability to modulate receptor activity, which could have implications for drug development .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl N-(2-amino-5-oxaspiro[3.5]nonan-9-yl)carbamate | C13H24N2O3 | Contains an amino group; different spirocyclic structure |
| Tert-butyl N-{8-oxo-5-oxaspiro[3.4]octan-7-yl}carbamate | C12H19NO4 | Features an oxo group; smaller spirocyclic system |
| Tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate | C13H24N2O2 | Contains a nitrogen atom in the spirocycle; different reactivity profile |
These comparisons illustrate how the specific combination of structural features in this compound contributes to its distinct biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
